Lauroyl lactylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lauroyl lactylate is an organic compound commonly used in the cosmetic and food industries. It is known for its properties as an emulsifier and surfactant, which help in stabilizing mixtures of oil and water. This compound is derived from lauric acid and lactic acid, making it a natural and biodegradable ingredient .

Méthodes De Préparation

The preparation of lauroyl lactylate involves the reaction of lauric acid with lactic acid. One common method includes dissolving sodium hydroxide in purified water to create a sodium hydroxide solution. This solution is then added dropwise to lactic acid at room temperature while stirring to generate sodium lactate. The sodium lactate is heated to 80°C, and nitrogen gas is introduced to the material interface. The temperature is then controlled between 190-210°C, and lauric acid along with a catalyst is added. The reaction continues for 60 minutes, followed by vacuumizing and an additional 20 minutes of reaction. The final product is a white to pale yellow solid .

Analyse Des Réactions Chimiques

Lauroyl lactylate undergoes various chemical reactions, including hydrolysis and membrane-disruptive interactions. Hydrolysis of this compound results in the formation of lauric acid and lactic acid. It also exhibits membrane-disruptive properties, which are significant in its antimicrobial activity. The compound interacts with lipid bilayers, causing morphological changes and membrane disruption .

Applications De Recherche Scientifique

Lauroyl lactylate has a wide range of applications in scientific research. In chemistry, it is used as an emulsifier and surfactant in various formulations. In biology and medicine, its antimicrobial properties make it a valuable component in skincare products and pharmaceuticals. It is also used in the food industry as a food-grade emulsifier, enhancing the texture and stability of products .

Mécanisme D'action

The mechanism of action of lauroyl lactylate involves its interaction with lipid membranes. It disrupts the membrane structure by integrating into the lipid bilayer, causing increased permeability and eventual membrane disruption. This action is primarily due to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane .

Comparaison Avec Des Composés Similaires

Lauroyl lactylate is often compared with other lactylates such as calcium stearoyl lactylate and sodium stearoyl lactylate. While all these compounds serve as emulsifiers and surfactants, this compound is unique due to its specific fatty acid composition, which provides distinct antimicrobial properties. Other similar compounds include sodium lauryl sulfate and sodium lauroyl sarcosinate, but these differ in their chemical structure and specific applications .

Propriétés

Numéro CAS |

48075-52-1 |

|---|---|

Formule moléculaire |

C18H32O6 |

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

2-(2-dodecanoyloxypropanoyloxy)propanoic acid |

InChI |

InChI=1S/C18H32O6/c1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21/h14-15H,4-13H2,1-3H3,(H,20,21) |

Clé InChI |

AOHBGMDQHXJADT-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

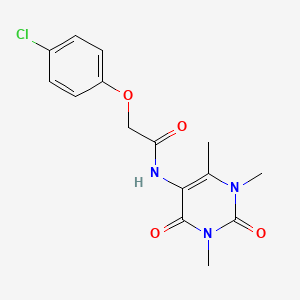

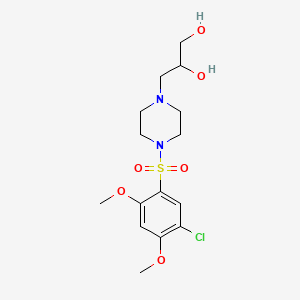

![(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B12729320.png)